Prasugrel metabolite
CAS No.: 204204-73-9
Cat. No.: VC0540903
Molecular Formula: C18H20FNO3S
Molecular Weight: 349.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204204-73-9 |
---|---|
Molecular Formula | C18H20FNO3S |
Molecular Weight | 349.4 g/mol |
IUPAC Name | 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
Standard InChI | InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22) |
Standard InChI Key | ZWUQVNSJSJHFPS-UHFFFAOYSA-N |
Isomeric SMILES | C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S |
SMILES | C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |
Canonical SMILES | C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |
Appearance | Solid powder |
Introduction
Metabolic Activation Pathways of Prasugrel
Prasugrel is an inactive prodrug requiring enzymatic conversion to exert its antiplatelet effects. Its metabolic activation occurs via two sequential steps:
Hydrolysis to Thiolactone Intermediate
The initial step involves hydrolysis of the acetate group by carboxylesterase-2 (CES2), predominantly in the intestinal mucosa. This reaction generates a thiolactone intermediate (R-95913), which is pharmacologically inactive . CES2’s high activity in the gut ensures rapid absorption, with peak plasma concentrations of the intermediate achieved within 30 minutes of oral administration .
Cytochrome P450-Dependent Oxidation
The thiolactone intermediate undergoes oxidation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19 . This step produces the active metabolite (R-138727), a thiol-containing compound that irreversibly binds to the P2Y<sub>12</sub> receptor on platelets . Notably, prasugrel’s bioconversion is more efficient than clopidogrel’s, with approximately 70–80% of the prodrug converted to the active metabolite compared to clopidogrel’s 5% .
Table 1: Enzymatic Pathways in Prasugrel Metabolism
Step | Enzyme | Location | Product |
---|---|---|---|
1 | CES2 | Intestine | Thiolactone (R-95913) |
2 | CYP3A4, CYP2B6 | Liver | Active Metabolite (R-138727) |
Pharmacokinetic Profile of the Active Metabolite
Absorption and Bioavailability
Following a 60 mg loading dose, peak plasma concentrations of R-138727 are achieved within 1 hour, with maximum platelet inhibition observed at 1–2 hours . The active metabolite exhibits linear pharmacokinetics, with a volume of distribution of 44–68 L and 98% protein binding, primarily to albumin .
Elimination and Half-Life
Approximately 70% of prasugrel metabolites are excreted renally, while 30% undergo fecal elimination . The active metabolite has a half-life of 3.7–7.4 hours, necessitating daily maintenance dosing to sustain therapeutic effects .
Table 2: Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
T<sub>max</sub> | 1 hour |
Protein Binding | 98% |
Elimination Half-Life | 3.7–7.4 hours |
Renal Excretion | 70% |
Pharmacodynamic Variability Across Ethnic Groups
A comparative study of prasugrel’s pharmacokinetics in healthy Chinese, Japanese, Korean, and Caucasian subjects revealed significant interethnic differences .
Exposure and Platelet Inhibition
-
Asian Cohorts: Mean exposure to R-138727 was 18–25% higher in Asian subjects compared to Caucasians after a 60 mg loading dose .
-
Platelet Inhibition: Inhibition of ADP-induced platelet aggregation (IPA) was 10–15% greater in Asian groups during maintenance dosing (10 mg/day) .
These differences are attributed to genetic polymorphisms in CYP2B6 and CES2, though prasugrel’s metabolism is less affected by CYP2C19 variants than clopidogrel .
Predictive Modeling of Active Metabolite Concentrations
A multilinear regression model developed using data from 103 healthy participants enables estimation of R-138727 concentrations from downstream inactive metabolites (R-119251 and R-106583) .
Model Validation
-
Accuracy: Predicted vs. observed concentrations deviated by only 6% .
-
Robustness: Predictions remained reliable across diverse populations, including those with hepatic or renal impairment .
This model facilitates therapeutic drug monitoring in clinical settings where direct measurement of the active metabolite is impractical.
Competing Metabolic Pathways
Recent research identified two pathways for thiolactone intermediate metabolism :
-
CYP-Dependent Oxidation: The primary pathway generates the active metabolite via sulfenic acid intermediates .
-
Hydrolysis by Paraoxonase-1 (PON-1): A minor pathway produces an inactive isomer (3c-endo) through calcium-dependent hydrolysis .
Figure 1: Metabolic Fate of Prasugrel’s Thiolactone Intermediate
Clinical Implications and Comparative Efficacy
Dose Adjustments in Asian Populations
Given the higher exposure and IPA in Asian patients, studies suggest lower maintenance doses (5 mg/day) may suffice to balance efficacy and bleeding risk .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume